3-[(2E)-3-(2-METHOXYPHENYL)-2-METHYLPROP-2-ENOYL]-4,6-DIMETHYL-1,2-DIHYDROPYRIDIN-2-ONE
Overview
Description
3-[(2E)-3-(2-METHOXYPHENYL)-2-METHYLPROP-2-ENOYL]-4,6-DIMETHYL-1,2-DIHYDROPYRIDIN-2-ONE is a complex organic compound with a unique structure that includes a methoxyphenyl group, a methylprop-2-enoyl group, and a dihydropyridinone ring
Preparation Methods
The synthesis of 3-[(2E)-3-(2-METHOXYPHENYL)-2-METHYLPROP-2-ENOYL]-4,6-DIMETHYL-1,2-DIHYDROPYRIDIN-2-ONE typically involves multiple steps, including the formation of the methoxyphenyl and methylprop-2-enoyl groups, followed by their incorporation into the dihydropyridinone ring. The reaction conditions often require specific catalysts and solvents to ensure the desired product is obtained with high purity and yield. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs.
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: The methoxyphenyl group can be oxidized to form corresponding quinones.
Reduction: The carbonyl group in the methylprop-2-enoyl moiety can be reduced to form alcohols.
Substitution: The methoxy group can be substituted with other functional groups using appropriate reagents. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
3-[(2E)-3-(2-METHOXYPHENYL)-2-METHYLPROP-2-ENOYL]-4,6-DIMETHYL-1,2-DIHYDROPYRIDIN-2-ONE has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar compounds to 3-[(2E)-3-(2-METHOXYPHENYL)-2-METHYLPROP-2-ENOYL]-4,6-DIMETHYL-1,2-DIHYDROPYRIDIN-2-ONE include:
- (2E)-2-(4-Methoxyphenyl)-3-(4-methylphenyl)-2-propenoic acid
- (2E)-3-(4-methoxyphenyl)-1-(4-methylphenyl)prop-2-en-1-one These compounds share structural similarities but differ in specific functional groups and overall molecular architecture, which can result in different chemical properties and applications.
Properties
IUPAC Name |
3-[(E)-3-(2-methoxyphenyl)-2-methylprop-2-enoyl]-4,6-dimethyl-1H-pyridin-2-one | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19NO3/c1-11-9-13(3)19-18(21)16(11)17(20)12(2)10-14-7-5-6-8-15(14)22-4/h5-10H,1-4H3,(H,19,21)/b12-10+ | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KRWOBNOVFYQQEE-ZRDIBKRKSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=O)N1)C(=O)C(=CC2=CC=CC=C2OC)C)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=C(C(=O)N1)C(=O)/C(=C/C2=CC=CC=C2OC)/C)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19NO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20416821 | |
Record name | ZINC04953378 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20416821 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
297.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
>44.6 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID49670810 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
5376-16-9 | |
Record name | ZINC04953378 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20416821 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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